Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-
Overview
Description
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is a derivative of phenothiazine, a class of organic compounds known for their diverse biological activities. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 7th position and an ethanone group at the 1st position of the phenothiazine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives, including ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the reaction of phenothiazine with acyl chlorides in toluene, followed by deacylation under reflux with alcoholic potassium hydroxide (KOH) or hydrochloric acid (HCl) in ethanol .
Industrial Production Methods
Industrial production of phenothiazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its neuroleptic and antihistaminic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- involves its interaction with various molecular targets. Phenothiazine derivatives are known to act on dopaminergic, serotonergic, and histaminergic receptors. They can block dopamine receptors, leading to antipsychotic effects, and inhibit histamine receptors, resulting in antihistaminic activity. The compound’s interaction with these receptors and pathways underlies its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.
Promethazine: Another phenothiazine used for its antihistaminic effects.
Thioridazine: A phenothiazine with both antipsychotic and sedative properties
Uniqueness
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is unique due to the presence of the methoxy group at the 7th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may enhance its efficacy and reduce side effects compared to other phenothiazine derivatives .
Properties
IUPAC Name |
1-(7-methoxy-10H-phenothiazin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-9(17)10-3-6-14-13(7-10)16-12-5-4-11(18-2)8-15(12)19-14/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPVLYBCANCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263631 | |
Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-26-2 | |
Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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